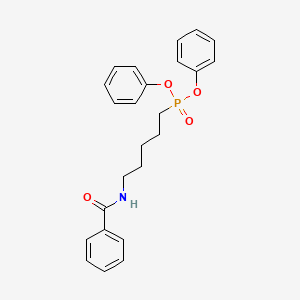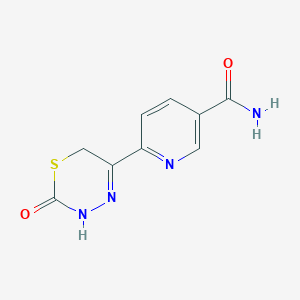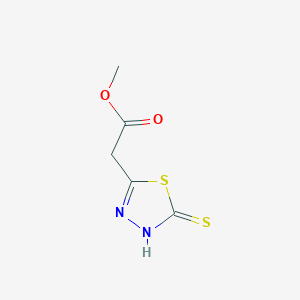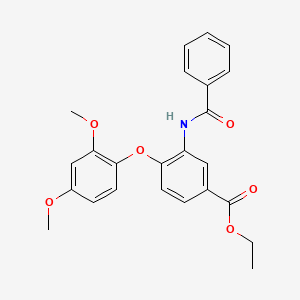![molecular formula C13H18N2O2 B14380772 3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one CAS No. 88550-06-5](/img/structure/B14380772.png)
3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazole derivatives. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one typically involves multicomponent reactions. One common method is the reaction of hydrazine derivatives with β-ketoesters and aldehydes under microwave or ultrasound-assisted conditions. These energy-efficient techniques, along with the use of benign catalysts and biodegradable composites, make the synthesis process more environmentally friendly .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. Solvent selection, with a focus on water as a renewable and non-toxic medium, and solvent-free conditions are often employed to reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce alkyl, acyl, or halogen groups into the molecule .
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Wirkmechanismus
The mechanism of action of 3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[2,3-c]pyrazole: A closely related compound with similar biological activities.
Spiro-pyrano[2,3-c]pyrazole: Another derivative with unique structural features and applications.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and used in similar research applications.
Uniqueness
3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one stands out due to its specific structural modifications, which enhance its biological activity and make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
88550-06-5 |
|---|---|
Molekularformel |
C13H18N2O2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
3,4-dimethyl-2-pentylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C13H18N2O2/c1-4-5-6-7-15-10(3)12-9(2)8-11(16)17-13(12)14-15/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
PYLYHYRCFUARSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C(=C2C(=CC(=O)OC2=N1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)





![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide](/img/structure/B14380739.png)
![2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B14380740.png)






